Retained Antimycobacterial Activity Against Isoniazid-Resistant M. tuberculosis
4-(Isonicotinoylamino)benzoic acid maintains potent antimycobacterial activity against a clinical isolate of Mycobacterium tuberculosis resistant to isoniazid (INH), with an MIC of 1.6 µM [1]. This is in stark contrast to isoniazid, which loses efficacy against KatG-deficient strains [2]. The compound's activity against the resistant isolate is comparable to its activity against the drug-susceptible H37Rv reference strain, suggesting a mechanism of action independent of KatG-mediated activation [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against INH-resistant M. tuberculosis clinical isolate |
|---|---|
| Target Compound Data | MIC = 1.6 µM |
| Comparator Or Baseline | Isoniazid (INH): Not active (resistant phenotype) |
| Quantified Difference | Target compound is active; INH is inactive due to resistance |
| Conditions | In vitro broth microdilution assay against a clinical isolate of M. tuberculosis resistant to isoniazid |
Why This Matters
This demonstrates the compound's utility in studying KatG-independent antimycobacterial mechanisms and its potential as a scaffold for developing agents against drug-resistant tuberculosis.
- [1] Rebollo-Lopez, M. J., et al. (2015). Complete biological profile of selected hit compounds and corresponding physicochemical properties. Dryad Digital Repository. View Source
- [2] Wei, J., et al. (2011). A novel metabolite of antituberculosis therapy demonstrates host activation of isoniazid and formation of the isoniazid-NAD+ adduct. PLoS ONE, 6(8), e22963. View Source
